tert-Butyl carbazate

Catalog No.
S576518
CAS No.
870-46-2
M.F
C5H12N2O2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl carbazate

CAS Number

870-46-2

Product Name

tert-Butyl carbazate

IUPAC Name

tert-butyl N-aminocarbamate

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8)

InChI Key

DKACXUFSLUYRFU-UHFFFAOYSA-N

SMILES

Array

Synonyms

tert-Butyl Ester Carbazic Acid; (tert-Butoxycarbonyl)hydrazide; (tert-Butoxycarbonyl)hydrazine; (tert-Butyloxycarbonyl)hydrazide; 1,1-Dimethylethyl Carbazate; 1,1-Dimethylethyl Hydrazinecarboxylate; 1-(tert-Butoxycarbonyl)hydrazine; Boc-hydrazine; Hy

Canonical SMILES

CC(C)(C)OC(=O)NN

The exact mass of the compound tert-Butyl carbazate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl carbazate (CAS 870-46-2), commonly known as Boc-hydrazine, is a highly stable, mono-protected hydrazine derivative utilized as a foundational building block in organic and medicinal chemistry[1]. Unlike volatile and highly reactive free hydrazines, it presents as a crystalline solid with a melting point of 39–42°C, offering excellent shelf stability and solubility in standard organic solvents . Its primary industrial and laboratory value lies in its ability to undergo controlled, regioselective reactions at the unprotected nitrogen, making it a critical precursor for the synthesis of aza-peptides, pyrazoles, and complex nitrogen heterocycles[1]. For procurement teams and process chemists, it represents a necessary upgrade over crude hydrazine sources when safety, precise stoichiometry, and orthogonal deprotection are required .

Attempting to substitute tert-butyl carbazate with cheaper hydrazine hydrate introduces severe process liabilities, as the latter is a highly toxic, corrosive, and potentially explosive liquid that requires specialized handling infrastructure [1]. Chemically, unprotected hydrazine frequently leads to uncontrolled bis-alkylation and complex product mixtures, drastically reducing the yield of the desired mono-substituted intermediates and increasing purification costs [2]. Furthermore, substituting with in-class alternatives like benzyl carbazate (Cbz-hydrazine) restricts downstream synthetic flexibility; Cbz deprotection requires catalytic hydrogenolysis, which is incompatible with target molecules containing reducible functional groups such as alkenes, alkynes, or aryl halides [3]. Consequently, Boc-hydrazine is uniquely required for safe handling, strict regiocontrol, and mild acidic deprotection.

Process Safety and Handling Efficiency

Hydrazine hydrate is a highly hazardous, fuming liquid that poses severe toxicity and explosion risks, necessitating specialized fume hoods and safety protocols. In contrast, tert-butyl carbazate is a stable, flammable solid (Category 2) that is significantly safer to handle and store [1]. Procurement of Boc-hydrazine directly translates to reduced infrastructure overhead and lower safety compliance costs during scale-up, while mitigating the catastrophic risks associated with anhydrous or highly concentrated hydrazine .

Evidence DimensionPhysical state and handling risk
Target Compound DataStable crystalline solid (mp 39-42°C), moderate handling requirements
Comparator Or BaselineHydrazine hydrate (highly toxic, corrosive, explosive liquid)
Quantified DifferenceElimination of explosive hazard and reduction in specialized PPE/infrastructure
ConditionsStandard laboratory and pilot-plant storage/handling

Reduces the hidden costs of safety compliance, specialized storage, and hazardous waste disposal associated with free hydrazine.

Regioselectivity in Mono-Alkylation and Aza-Peptide Synthesis

When synthesizing aza-amino acid precursors, precise mono-alkylation is critical. Reactions utilizing tert-butyl carbazate yield >75-90% of the desired mono-protected N-Boc-hydrazines without the formation of symmetrical bis-adducts[1]. Using unprotected hydrazine under similar conditions typically results in uncontrolled bis-alkylation, requiring extensive chromatographic purification and suffering from significant yield penalties [1].

Evidence DimensionMono-alkylation yield and purity
Target Compound Data>75-90% yield of mono-protected intermediate
Comparator Or BaselineHydrazine hydrate (prone to bis-alkylation, low mono-adduct yield)
Quantified DifferenceSignificant improvement in target yield and elimination of bis-adduct byproducts
ConditionsCondensation with aldehydes/ketones or alkylation in organic solvents

Ensures predictable stoichiometry and eliminates costly chromatographic separations in the synthesis of complex pharmaceutical intermediates.

Deprotection Orthogonality and Functional Group Tolerance

In multi-step syntheses, the choice of carbazate dictates downstream deprotection conditions. The Boc group of tert-butyl carbazate is efficiently cleaved using mild acids (e.g., TFA or HCl), which leaves reducible functional groups intact [1]. Conversely, benzyl carbazate (Cbz-hydrazine) requires catalytic hydrogenolysis (Pd/C, H2) for deprotection, which can inadvertently reduce alkenes or cleave aryl halides, limiting the scope of compatible substrates[2].

Evidence DimensionDeprotection conditions and substrate tolerance
Target Compound DataAcidic cleavage (TFA/HCl); tolerates reducible groups and halogens
Comparator Or BaselineBenzyl carbazate (requires hydrogenolysis; incompatible with reducible groups)
Quantified DifferenceComplete preservation of sensitive functional groups during deprotection
ConditionsLate-stage deprotection of complex pharmaceutical intermediates

Prevents late-stage yield loss and enables the synthesis of highly functionalized APIs that would be destroyed by hydrogenolysis.

Compatibility with High-Temperature Continuous-Flow Reactors

In continuous-flow microreactor synthesis of 1H-indazoles at elevated temperatures (190°C), hydrazine hydrate is known to partially decompose in the presence of robust metal alloys used in reactor construction [1]. tert-Butyl carbazate serves as a highly stable alternative, avoiding metal-catalyzed decomposition and enabling highly efficient yields of indazole products with short residence times, proving its superiority for modern flow chemistry applications [1].

Evidence DimensionThermal stability in metal continuous-flow reactors
Target Compound DataStable at 190°C; enables efficient yield of 1H-indazoles
Comparator Or BaselineHydrazine hydrate (undergoes partial decomposition in metal reactors)
Quantified DifferencePrevention of reagent decomposition and successful flow synthesis translation
ConditionsContinuous-flow microreactor, robust metal alloy construction, 190°C

Allows manufacturers to utilize efficient continuous-flow technologies for scale-up without damaging reactors or losing reagent to decomposition.

Synthesis of Aza-Peptides and Peptidomimetics

tert-Butyl carbazate is the required precursor for generating N-Boc-aza-dipeptides, as its strict mono-reactivity prevents bis-alkylation, and its acidic deprotection profile preserves sensitive side-chain functionalities during solid-phase synthesis [1].

Continuous-Flow Manufacturing of APIs

In high-temperature flow chemistry where metal reactors catalyze the decomposition of free hydrazine, Boc-hydrazine acts as a thermally stable surrogate, ensuring consistent yields and preventing reactor fouling during the synthesis of indazole-based drugs [2].

Industrial Scale-Up of Nitrogen Heterocycles

For the bulk synthesis of pyrazoles and triazoles, replacing hydrazine hydrate with tert-butyl carbazate eliminates the need for explosive-proof infrastructure and severe toxicity controls, directly lowering the total cost of manufacturing [3].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.089877630 Da

Monoisotopic Mass

132.089877630 Da

Heavy Atom Count

9

UNII

DZ6ERH52CN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (63.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

870-46-2

Wikipedia

Tert-butyl carbazate

General Manufacturing Information

Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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